4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-5-2-6-15(22)17(14)18(28)12-8-16(26-10-12)19(29)27-9-11-3-1-4-13(7-11)20(23,24)25/h1-8,10,26H,9H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNHWGTKBCNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing a capacity for inducing apoptosis and inhibiting cell proliferation. For example, a study conducted by the National Cancer Institute (NCI) highlighted its ability to inhibit growth in human tumor cells, with mean GI50 values indicating effective cytotoxicity.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 12.5 | 50.0 |
| MCF-7 | 10.0 | 45.0 |
| HeLa | 15.0 | 55.0 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preclinical studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation. This activity may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, the efficacy of the compound was tested against a panel of cancer cell lines using NCI protocols. The results indicated that it effectively inhibited cell growth across multiple lines, with particularly strong effects observed in breast and lung cancer models .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features and Substituents
The compound’s key structural elements include:
- Pyrrole-2-carboxamide backbone : A five-membered aromatic heterocycle with a carboxamide functional group.
- 3-(Trifluoromethyl)benzyl group : Enhances hydrophobicity and metabolic stability.
Table 1: Structural Comparison of Analogous Compounds
Functional Group Variations
- Carboxamide vs.
- Trifluoromethyl Groups: Both the target compound and flubendiamide feature trifluoromethyl substituents, which are known to enhance lipid solubility and resistance to oxidative metabolism .
Physicochemical Properties
- Hydrophobicity : The trifluoromethyl and difluorobenzoyl groups contribute to high logP values, implying low water solubility—a trait common in agrochemicals for membrane penetration .
- Stability: Fluorine substituents may reduce susceptibility to photodegradation compared to non-fluorinated analogs.
Biological Activity
The compound 4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide is a member of the pyrrole class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C20H15F5N2O
- Molecular Weight : 392.34 g/mol
The structure features a pyrrole ring substituted with a difluorobenzoyl group and a trifluoromethylphenyl group, which may contribute to its biological activity.
Research indicates that pyrrole derivatives often exhibit a range of biological activities through various mechanisms:
- Antiproliferative Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. The incorporation of fluorinated groups may enhance interaction with cellular targets, leading to increased efficacy against tumor cells .
- CNS Activity : Pyrrole compounds have been linked to central nervous system (CNS) depressant effects, potentially serving as anxiolytics or sedatives. This is attributed to their ability to modulate neurotransmitter systems .
- Antioxidant Properties : Some studies suggest that pyrrole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells .
Biological Activity Studies
A review of the literature reveals several studies focused on the biological activity of related pyrrole compounds:
- Anticancer Studies : In vitro studies demonstrated that certain pyrrole derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Neuroprotective Effects : Research has shown that pyrrole derivatives can protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Study on Antiproliferative Effects :
- A study assessed the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The compound exhibited significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutic agents.
-
Neuroprotection in Animal Models :
- In an animal model of oxidative stress-induced neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, indicating its potential as a neuroprotective agent.
Data Summary
The following table summarizes key findings from various studies on the biological activity of related pyrrole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
